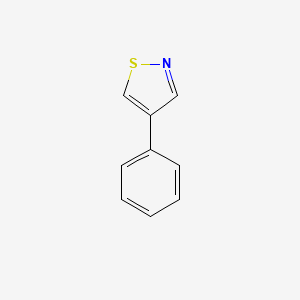
4-Phenylisothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylisothiazole is a heterocyclic organic compound with the molecular formula C9H7NS. It consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, with a phenyl group attached to the fourth carbon atom. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylisothiazole can be synthesized through several methods. One common route involves the reaction of 2-phenyl-1-propene with ammonium iodide and potassium ethyl xanthogenate in water and dimethyl sulfoxide at 130°C for 24 hours using the Schlenk technique . Another method includes the cycloaddition of azolylacetylenes to nitrile oxides, which forms the isothiazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions
4-Phenylisothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, nitric acid, and acetic anhydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, aromatic substitutions on this compound by nitric acid and halogens typically result in para and ortho substitution on the benzene ring .
Scientific Research Applications
4-Phenylisothiazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenylisothiazole involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit certain biochemical pathways, enzymes, or receptors in biological systems. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances .
Comparison with Similar Compounds
4-Phenylisothiazole can be compared with other similar compounds, such as:
Thiazole: A heterocyclic compound with a sulfur and nitrogen atom in the ring.
Phenylthiazole: Similar to this compound but with different substitution patterns.
Isothiazole: A heterocyclic compound with a sulfur and nitrogen atom in the ring, similar to thiazole but with different properties.
This compound is unique due to its specific substitution pattern and the presence of a phenyl group, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
936-46-9 |
|---|---|
Molecular Formula |
C9H7NS |
Molecular Weight |
161.23 g/mol |
IUPAC Name |
4-phenyl-1,2-thiazole |
InChI |
InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-10-11-7-9/h1-7H |
InChI Key |
RAUUYMXHIUAZCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-aminocycloheptyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide hydrochloride](/img/structure/B13574493.png)
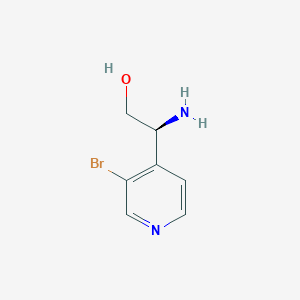
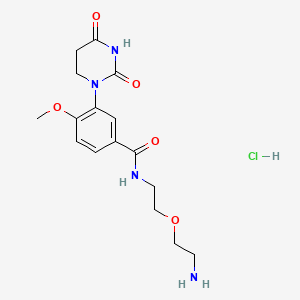
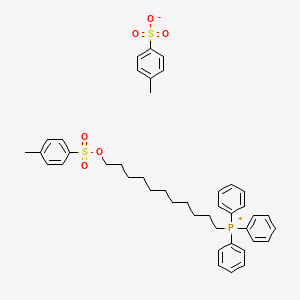
![3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine](/img/structure/B13574520.png)
![1,3-Dioxoisoindolin-2-YL bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13574538.png)
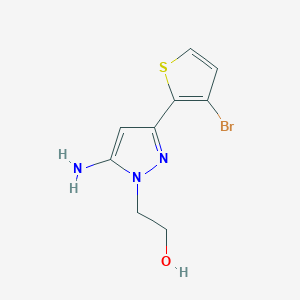
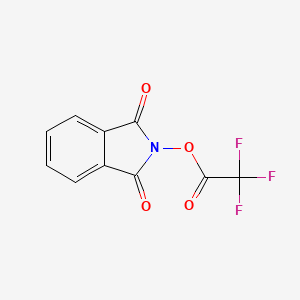
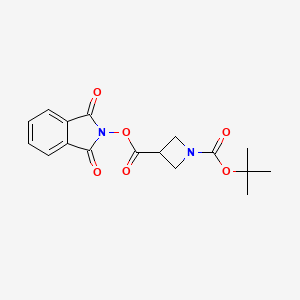
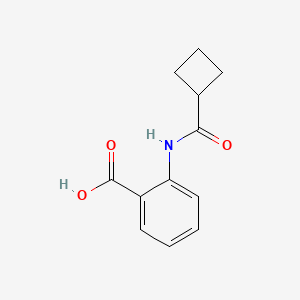
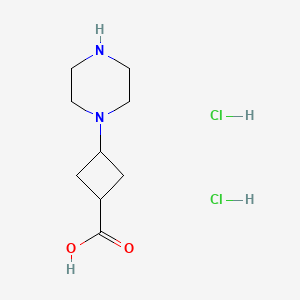
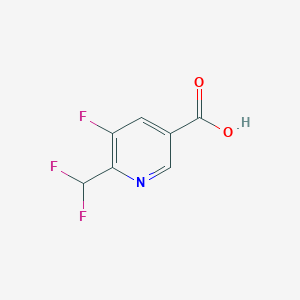
![[1-(Aminomethyl)cyclobutyl]methanethiol hydrochloride](/img/structure/B13574560.png)

